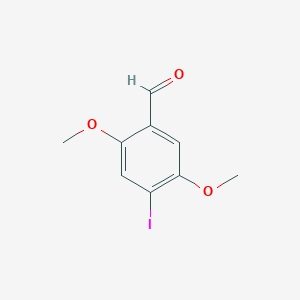

4-Iodo-2,5-dimethoxybenzaldehyde

説明

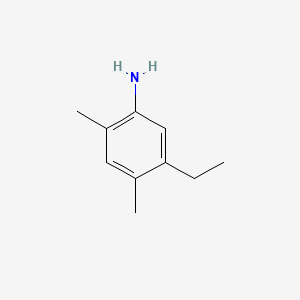

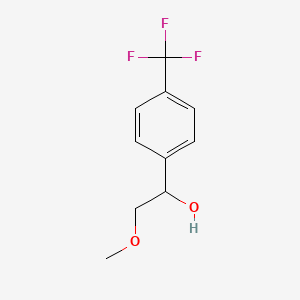

4-Iodo-2,5-dimethoxybenzaldehyde is an aryl iodide with an aldehyde group . It is a solid compound with a molecular weight of 292.07 .

Synthesis Analysis

The synthesis of this compound can start from 3,4-dihydroxy-5-iodobenzaldehyde . Another synthesis method involves the use of thiosemicarbazones derived from 2,5-dimethoxybenzaldehyde .Molecular Structure Analysis

The molecular formula of 4-Iodo-2,5-dimethoxybenzaldehyde is C9H9IO3 . Its structure includes an iodine atom attached to the benzene ring, which also carries two methoxy groups and an aldehyde group .Chemical Reactions Analysis

One of the chemical reactions involving 4-Iodo-2,5-dimethoxybenzaldehyde is reported in the preparation of 3-iodo-4,4′,5-trimethoxy-3′-O-tert-butyldiphenylsilyl-Z-stilbene and 3-iodo-4,4′,5-trimethoxy-3′-O-tert-butyldiphenylsilyl-E-stilbene .Physical And Chemical Properties Analysis

4-Iodo-2,5-dimethoxybenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 376.8±42.0 °C at 760 mmHg, and a flash point of 181.7±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用

Synthesis of Analogs and Derivatives

- Isochroman Analogue Synthesis : The compound has been used in the synthesis of racemic isochroman analogs of michellamines, highlighting its role in creating complex organic structures (Koning, Michael, & Otterlo, 1999).

- Formation of Juglones : Research on the novel 4-chloro-2,5-dimethoxybenzaldehyde demonstrated its conversion into different chemical structures, including naphthaquinone derivatives (Bloomer & Gazzillo, 1989).

- Regioselective Alkylation : Studies show the use of related compounds in regioselective alkylation processes, vital for creating specific molecular structures (Azzena et al., 1990).

Structural and Molecular Studies

- Conformational Analysis : The exo⇔endo isomerism of 2,5-dimethoxybenzaldehyde has been studied, offering insights into its molecular structure and behavior (Al‐Zaqri et al., 2020).

- Crystal Structure Exploration : Research on methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime, has contributed to understanding different molecular conformations and hydrogen-bonding patterns (Gomes et al., 2018).

Synthesis Techniques and Optimization

- Synthesis Methodology : Studies have been conducted to develop new synthetic methods for 2,5-dimethoxybenzaldehyde, improving yield and quality (Zhi, 2002).

- Optimization of Synthesis Routes : Research focuses on finding efficient and economical routes for synthesizing related compounds, which are valuable intermediates in various chemical syntheses (Xin-zhi, 2007).

Photophysical and Optical Studies

- Photophysical Properties : The study of 4-hydroxy-3,5-dimethoxybenzaldehyde has revealed insights into intramolecular charge transfer and hydrogen bonding effects, which are crucial in understanding the photophysical behavior of similar compounds (Stalin & Rajendiran, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 4-Iodo-2,5-dimethoxybenzaldehyde is the serotonin (5-HT) receptor . This compound is a potent agonist of the 5-HT receptor, particularly the 5-HT2A and 5-HT2C subtypes .

Mode of Action

4-Iodo-2,5-dimethoxybenzaldehyde interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to an increase in the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by 4-Iodo-2,5-dimethoxybenzaldehyde affects the release of neurotransmitters in the brain, particularly in the frontal cortex . This leads to changes in various biochemical pathways, resulting in altered neurotransmission .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 4-Iodo-2,5-dimethoxybenzaldehyde leads to an increase in the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . This can result in hallucinogenic activity .

特性

IUPAC Name |

4-iodo-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBIKUKMBJWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468112 | |

| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,5-dimethoxybenzaldehyde | |

CAS RN |

90064-47-4 | |

| Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)

![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)

![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)